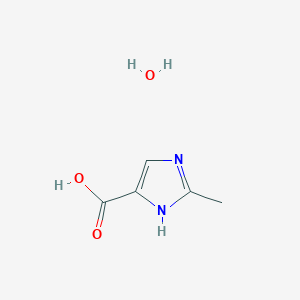

2-Methyl-1H-imidazole-4-carboxylic acid hydrate

Description

Chemical Structure and Properties

2-Methyl-1H-imidazole-4-carboxylic acid hydrate (CAS: 1457-58-5) is a heterocyclic compound featuring an imidazole ring substituted with a methyl group at position 2 and a carboxylic acid group at position 4, with one water molecule of hydration . Its molecular formula is C₅H₆N₂O₂·H₂O (molecular weight: 144.13 g/mol). The compound is planar, with intramolecular hydrogen bonding between the carboxylic acid group and the imidazole nitrogen, influencing its solubility and stability in aqueous solutions .

Applications

This compound is utilized in pharmaceutical research and organic synthesis, particularly as a ligand in metal complexes due to its ability to coordinate via the imidazole nitrogen and carboxylic oxygen . It is also employed in high-performance liquid chromatography (HPLC) analysis, where reverse-phase methods using columns like Newcrom R1 enable precise separation .

Properties

IUPAC Name |

2-methyl-1H-imidazole-5-carboxylic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2.H2O/c1-3-6-2-4(7-3)5(8)9;/h2H,1H3,(H,6,7)(H,8,9);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCMNRFBWTDHMAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(N1)C(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Imidazole derivatives are known to interact with a variety of biological targets, including enzymes and receptors, which play crucial roles in numerous biochemical processes.

Mode of Action

Imidazole compounds are known to interact with their targets through various mechanisms, such as binding to active sites or allosteric sites, leading to changes in the target’s function.

Biochemical Analysis

Biochemical Properties

2-Methyl-1H-imidazole-4-carboxylic acid hydrate plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in metabolic pathways, such as those catalyzing the synthesis and degradation of nucleotides. The nature of these interactions often involves hydrogen bonding and coordination with metal ions, which can alter the enzyme’s conformation and activity.

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the activity of transcription factors, leading to changes in gene expression profiles. Additionally, it can affect metabolic fluxes by interacting with key metabolic enzymes, thereby altering the rates of various biochemical reactions within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves binding interactions with biomolecules, such as enzymes and receptors. These interactions can lead to enzyme inhibition or activation, depending on the specific context. For instance, the compound may inhibit an enzyme by binding to its active site, preventing substrate access, or it may activate an enzyme by inducing a conformational change that enhances its catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions, such as high temperature or extreme pH. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including alterations in cell growth and metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity or modulating immune responses. At high doses, it can induce toxic or adverse effects, including cellular damage, oxidative stress, and disruption of normal physiological functions. Threshold effects have been observed, where the compound’s impact becomes significantly pronounced beyond a certain dosage level.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play essential roles in the synthesis and degradation of biomolecules. For example, it may participate in nucleotide metabolism by influencing the activity of enzymes responsible for nucleotide synthesis and degradation. These interactions can affect metabolic fluxes and alter the levels of various metabolites within the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s movement across cellular membranes and its localization within different cellular compartments. The compound’s distribution can influence its activity and function, as it may accumulate in specific tissues or organelles where it exerts its biochemical effects.

Subcellular Localization

The subcellular localization of this compound is an important determinant of its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression, or to the mitochondria, where it can affect metabolic processes. The precise localization of the compound can modulate its biochemical interactions and overall impact on cellular function.

Biological Activity

2-Methyl-1H-imidazole-4-carboxylic acid hydrate (CAS Number: 1087768-73-7) is an organic compound with notable biological activities. Characterized by its molecular formula and a molecular weight of 144.13 g/mol, this compound features a heterocyclic imidazole ring, which is critical for its biochemical interactions. Its structure allows it to engage in hydrogen bonding and coordination with metal ions, influencing its reactivity and biological properties.

Biological Activity Overview

Research indicates that this compound interacts with various biological molecules, particularly enzymes involved in nucleotide metabolism. Its ability to modulate enzyme activity highlights its potential as a therapeutic agent.

Key Biological Activities:

- Enzyme Modulation: The compound can influence metabolic pathways by interacting with enzymes, particularly those related to nucleotide metabolism .

- Antiviral Properties: Similar compounds have shown antiviral activities, suggesting potential applications in treating viral infections .

- Antimicrobial Effects: Preliminary studies indicate that imidazole derivatives exhibit significant anti-tuberculosis activity, which could extend to this compound .

The biological activity of this compound is primarily attributed to its structural features that facilitate non-covalent interactions such as hydrogen bonding and ionic interactions. These interactions are crucial for binding to target proteins and enzymes.

Interaction with Enzymes

The compound's imidazole ring allows it to form hydrogen bonds with critical amino acid residues in enzymes. For instance, studies on similar compounds have demonstrated their ability to bind to HIV-1 integrase, disrupting essential protein-protein interactions . This suggests that this compound may exhibit similar mechanisms.

Table 1: Summary of Biological Activities

Case Study: Antiviral Activity

A study evaluating various imidazole derivatives found that certain compounds exhibited antiviral activity against HIV-1 integrase by disrupting the IN-LEDGF/p75 interaction. The presence of specific substituents on the imidazole ring was linked to enhanced inhibitory effects, suggesting that modifications similar to those seen in this compound could yield potent antiviral agents .

Case Study: Antimicrobial Efficacy

Research on ring-substituted imidazoles has shown promising results in combating tuberculosis. Compounds similar to this compound demonstrated over 90% inhibition of Mycobacterium tuberculosis at low concentrations, indicating a strong potential for this class of compounds in antimicrobial therapy .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula: C5H6N2O2·H2O

- Molecular Weight: 144.13 g/mol

- IUPAC Name: 2-Methyl-1H-imidazole-4-carboxylic acid hydrate

- CAS Number: 1087768-73-7

Synthesis and Catalysis

This compound serves as a building block in organic synthesis. It is used to create more complex molecules through various chemical reactions, including:

- Catalysis : It acts as a catalyst in polymerization reactions and other organic synthesis processes, enhancing reaction rates and yields.

| Reaction Type | Example Reagents | Products |

|---|---|---|

| Oxidation | Hydrogen peroxide | Carboxylic acids |

| Reduction | Sodium borohydride | Alcohols or amines |

| Substitution | Alkyl halides with base | Alkylated imidazoles |

Biological Applications

The compound exhibits significant biological activity, particularly as an enzyme inhibitor. Notably:

- Xanthine Oxidase Inhibition : It has been investigated for its potential to treat conditions like gout by inhibiting xanthine oxidase, an enzyme involved in uric acid production.

Case Study : A study conducted on the effects of this compound demonstrated a dose-dependent inhibition of xanthine oxidase activity, suggesting its potential therapeutic use in managing hyperuricemia .

Medicinal Chemistry

In medicinal chemistry, this compound has been explored for its pharmacological properties. Its ability to inhibit specific enzymes makes it a candidate for drug development.

| Property | Observations |

|---|---|

| Solubility | Soluble in water and organic solvents |

| Biological Activity | Inhibitory effects on xanthine oxidase |

Industrial Applications

The compound's catalytic properties extend to industrial applications where it is utilized in the production of various chemicals and materials.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional analogues of 2-methyl-1H-imidazole-4-carboxylic acid hydrate:

Key Research Findings

Hydration Behavior and pH Sensitivity 2-Imidazol-carboxaldehyde (2-IC): Under acidic conditions, 2-IC forms a gem-diol via hydration of its aldehyde group. This pH-dependent equilibrium is similar to the hydration dynamics observed in this compound, though the latter lacks aldehyde functionality and instead relies on carboxylic acid protonation . this compound exhibits a pKa of ~4.5 for the carboxylic acid group, making it less acidic than 2-oxo derivatives (pKa ~3.2) but more acidic than non-carboxylic imidazoles (e.g., 4-methylimidazole, pKa ~7.0) .

Synthetic Pathways The title compound is synthesized via oxidation of 2-methylimidazole using concentrated sulfuric acid and potassium dichromate, followed by crystallization from water . In contrast, 5-hydroxy-1H-imidazole-4-carboxamide hydrate is produced via reaction of 2-aminomalonamide with alkylating agents in the presence of carboxylic acids, highlighting divergent synthetic strategies for imidazole derivatives .

Comparative Data Table: Physicochemical Properties

| Property | This compound | 4-Methyl-1H-imidazole-2-carboxylic acid hydrate | 2-Oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid |

|---|---|---|---|

| Molecular Weight (g/mol) | 144.13 | 144.13 | 128.09 |

| Solubility in Water (mg/mL) | 25.6 (pH 7.0) | 18.3 (pH 7.0) | 42.1 (pH 7.0) |

| Melting Point (°C) | 215–217 (decomp.) | 198–200 | 185–187 |

| logP | 0.23 | 0.15 | -0.45 |

| pKa (Carboxylic Acid) | ~4.5 | ~4.8 | ~3.2 |

Preparation Methods

Hydrolysis of Ethyl 2-Methyl-1H-imidazole-4-carboxylate

One of the most direct and commonly used methods to obtain 2-methyl-1H-imidazole-4-carboxylic acid hydrate is through the hydrolysis of its corresponding ethyl ester derivative.

Procedure: The ethyl ester of 2-methyl-1H-imidazole-4-carboxylate is reacted with potassium hydroxide (KOH) in aqueous solution at mild temperatures (~30°C). The molar ratio of ester to KOH is typically around 1:2.2. After completion, the reaction mixture is acidified with sulfuric acid to pH 1 to precipitate the acid product, which is then recrystallized to improve purity.

| Parameter | Condition |

|---|---|

| Ester to KOH ratio | 1 : 2.2 |

| Temperature | ~30°C |

| Acidification | Sulfuric acid to pH 1 |

| Product isolation | Recrystallization |

| Reported yield | ~92.5% |

This method benefits from mild reaction conditions and high yield, making it suitable for scale-up synthesis.

Multi-step Synthesis via Isocyanoacetate and Imidoyl Chloride Cycloaddition

Another advanced synthetic route involves the cycloaddition reaction between ethyl isocyanoacetate and imidoyl chlorides, yielding imidazole-4-carboxylate esters that can be further converted to the acid hydrate.

-

Preparation of imidoyl chloride intermediates from acyl chlorides and aniline derivatives.

Cycloaddition of ethyl isocyanoacetate with imidoyl chlorides to form 1,5-diaryl-1H-imidazole-4-carboxylate esters.

Hydrolysis of esters to corresponding 1,5-diaryl-1H-imidazole-4-carboxylic acids.

-

Allows introduction of diverse aryl substituents.

High functional group tolerance.

Enables synthesis of derivatives with potential biological activity.

| Step | Conditions |

|---|---|

| Imidoyl chloride formation | Reaction of acyl chloride with aniline |

| Cycloaddition | Room temperature, copper(I) chloride catalysis sometimes used |

| Ester hydrolysis | Standard acidic or basic hydrolysis |

This method has been reported with good yields and versatility for substituted imidazole carboxylic acids.

Base-Promoted Alkylation and Subsequent Hydrolysis

A patented method describes the preparation of 4-alkyl imidazole-2-carboxylic acids, which can be adapted for 2-methyl substitution and 4-carboxylic acid functionalization.

-

Starting from 2-methyl-1H-imidazole, deprotonation with sodium hydride (NaH) in DMF at 0°C to 50°C.

Alkylation with benzyl bromide to form benzylated positional isomers.

Subsequent reactions including halogen-substituted formate addition, hydrogenation debenzylation, and alkaline hydrolysis to yield the target acid.

| Step | Reagents/Conditions | Yield/Notes |

|---|---|---|

| Deprotonation | NaH in DMF, 0–50°C | Efficient generation of anion |

| Alkylation | 1-bromobenzyl, room temperature overnight | Mixture of isomers (~85% yield) |

| Hydrolysis | Alkali conditions | Target acid obtained |

This method uses inexpensive reagents and provides high yields at each step, making it industrially attractive.

Oxidative Carboxylation via Formaldehyde and Nitric Acid Treatment (Indirect Method)

Though primarily reported for imidazole-4,5-dicarboxylic acid, a related oxidative carboxylation approach involves:

Reacting imidazole with formaldehyde in the presence of a strong base (KOH or NaOH) at 80–120°C.

Subsequent treatment of the hydroxymethylated intermediate with concentrated nitric acid at 100–140°C to introduce carboxyl groups.

This multi-step oxidation yields carboxylic acid derivatives with good purity and yield.

| Parameter | Condition |

|---|---|

| Base | KOH or NaOH (30–100 mol%) |

| Formaldehyde amount | 2–5 molar equivalents |

| Reaction time (first step) | 1–3 hours |

| Nitric acid treatment | 100–140°C, 6–10 hours |

| Yield | ~77% for imidazole-4,5-dicarboxylic acid |

While this method is more complex and oxidative, it demonstrates the feasibility of functionalizing imidazole rings to carboxylic acids under controlled conditions.

Mechanistic Insights and Reaction Monitoring

Reactions involving hydroxymethyl intermediates and oxidative carboxylation are often monitored by High-Performance Liquid Chromatography (HPLC) to track conversion and purity.

Cyclization steps in imidazole ring formation often proceed via condensation reactions involving aldehydes and dicarbonyl compounds, followed by dehydration and aromatization.

Base-mediated hydrolysis of esters is a well-understood nucleophilic acyl substitution reaction, facilitated by mild heating and controlled pH adjustment.

Summary Table of Preparation Methods

| Method | Starting Material(s) | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Hydrolysis of ethyl ester | Ethyl 2-methyl-1H-imidazole-4-carboxylate | KOH aqueous, 30°C; acidification with H2SO4 | ~92.5 | Simple, high yield, mild conditions |

| Cycloaddition of isocyanoacetate and imidoyl chloride | Ethyl isocyanoacetate, imidoyl chloride | Room temp, CuCl catalysis; ester hydrolysis | Variable | Versatile for substituted derivatives |

| Base-promoted alkylation and hydrolysis | 2-Methyl-1H-imidazole | NaH/DMF, benzyl bromide, hydrogenation, hydrolysis | ~85 (alkylation step) | Multi-step, industrially feasible |

| Oxidative carboxylation via formaldehyde | Imidazole | KOH, formaldehyde, nitric acid, 80–140°C | ~77 | Complex, oxidative, indirect |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-methyl-1H-imidazole-4-carboxylic acid hydrate?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving carboxylic acid intermediates. For example, reacting 2-amino malonamide with alkyl-substituted reagents in the presence of a carboxylic acid (e.g., acetic acid) under reflux conditions yields imidazole derivatives. Subsequent hydration steps with acidic solvents or salts may form the hydrate form. Adjust reaction times (3–5 hours) and stoichiometric ratios (1.1:1 molar ratio for aldehydes) for optimal yields .

Q. How can the purity and structural integrity of the compound be validated?

- Methodological Answer : Use HPLC for purity assessment (>97% purity as per industrial standards) and FTIR or NMR to confirm functional groups (e.g., carboxylic acid and imidazole ring). Recrystallization from a DMF/acetic acid mixture improves crystallinity, while mass spectrometry verifies molecular weight (e.g., 166.085 g/mol for anhydrous forms) .

Q. What are the stability considerations for storage and handling?

- Methodological Answer : Store at -20°C in anhydrous conditions to prevent hydrate dissociation. Short shelf life (<2 years) requires periodic revalidation via thermogravimetric analysis (TGA) to monitor water content. Avoid exposure to moisture or acidic solvents, which may alter hydration states .

Advanced Research Questions

Q. What mechanistic insights explain the formation of the hydrate form during synthesis?

- Methodological Answer : Hydrate formation is influenced by solvent polarity and hydrogen-bonding interactions. In acidic solvents (e.g., acetic acid), water molecules coordinate with the carboxylic acid group, stabilizing the hydrate. Kinetic studies using variable-temperature XRD can track crystallization dynamics .

Q. How does the compound interact with biological targets, such as enzymes or receptors?

- Methodological Answer : Computational docking studies (e.g., AutoDock Vina) predict binding affinities to targets like Akt/mTOR pathways. In vitro assays using PC12 cells or Drosophila models can validate autophagy induction or metabolic effects. Monitor hydroxyl radical generation via ESR spectroscopy in oxidative stress studies .

Q. What catalytic roles can this compound play in organic reactions?

- Methodological Answer : The imidazole ring acts as a ligand in metal-catalyzed reactions (e.g., Suzuki-Miyaura coupling). Test catalytic efficiency by substituting Pd(II) or Cu(I) complexes and analyzing turnover frequencies (TOF) via GC-MS. Compare with analogous imidazole derivatives to assess electronic effects .

Q. Are there contradictions in reported thermodynamic properties, such as dissociation kinetics?

- Methodological Answer : Discrepancies in hydrate dissociation pressures (e.g., 6.0 MPa N₂ vs. CH₄ environments) may arise from pore-space fluid interactions in host sediments. Replicate conditions using high-pressure DSC and correlate with CT imaging data to resolve inconsistencies .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.